2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both chlorophenoxy and fluorophenyl groups in its structure contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through condensation reactions, multicomponent reactions, or oxidative coupling.
Introduction of the chlorophenoxy group: This step often involves nucleophilic substitution reactions where a chlorophenol derivative reacts with an appropriate electrophile.
Attachment of the fluorophenyl group: This is usually done through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2-furylmethyl)acetamide
- 2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide
- 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide
Uniqueness
What sets 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide apart from similar compounds is its unique combination of the imidazo[1,2-a]pyridine core with both chlorophenoxy and fluorophenyl groups. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H15ClFN3O2 |
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Molecular Weight |
395.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C21H15ClFN3O2/c22-15-6-10-17(11-7-15)28-13-19(27)25-21-20(14-4-8-16(23)9-5-14)24-18-3-1-2-12-26(18)21/h1-12H,13H2,(H,25,27) |
InChI Key |
GTGDCDZKIZSFFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)NC(=O)COC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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